2-Methoxythiobenzamide
Overview
Description
2-Methoxythiobenzamide is an organic compound with the molecular formula C8H9NOS. It is a derivative of benzamide, where the amide group is substituted with a methoxy group at the second position and a thiocarbonyl group. This compound is known for its yellow crystalline appearance and is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxythiobenzamide can be synthesized through various methods. One common approach involves the reaction of 2-methoxybenzonitrile with hydrogen sulfide in the presence of a base, such as sodium hydroxide, to form the corresponding thioamide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxythiobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbonyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-Methoxythiobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxythiobenzamide involves its interaction with specific molecular targets, such as enzymes. It can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The pathways involved may include the modulation of redox states and the alteration of protein structures.
Comparison with Similar Compounds
2-Methoxybenzamide: Similar structure but lacks the thiocarbonyl group.
2-Methoxybenzonitrile: Contains a nitrile group instead of a thiocarbonyl group.
2-Methoxybenzothioamide: Similar structure but with different functional groups.
Uniqueness: 2-Methoxythiobenzamide is unique due to the presence of both methoxy and thiocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wider range of chemical reactions and interact with different molecular targets compared to its analogs.
Properties
IUPAC Name |
2-methoxybenzenecarbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEHBLLUZJTDOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374890 | |
Record name | 2-Methoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42590-97-6 | |
Record name | 2-Methoxythiobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzene-1-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the generation of thioamide dianions using butyllithium. What is unique about the reactivity of the dianion formed from 2-methoxythiobenzamide?
A1: The research demonstrates that treating N-benzyl-2-methoxythiobenzamide with two equivalents of butyllithium generates a dianion. [] This dianion exhibits regioselective reactivity, preferentially undergoing alkylation, allylation, or silylation at the carbon atom directly attached to the nitrogen atom. [] This selectivity is significant for synthetic applications, allowing for the controlled modification of the thioamide structure.
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